IDO1 Enzymatic Inhibition: Target Compound Versus Clinical Benchmark Epacadostat
The target compound inhibits recombinant human IDO1 with an IC₅₀ of 2,780 nM in a cell-free enzymatic assay measuring kynurenine production [1]. By comparison, the clinical-stage IDO1 inhibitor epacadostat (INCB 024360) achieves IC₅₀ values of 10–72 nM in similar recombinant enzyme assays [2]. The approximately 39- to 278-fold difference in potency positions the target compound as a low-micromolar tool for mechanistic studies where moderate IDO1 inhibition is desired, rather than a high-potency clinical candidate.
| Evidence Dimension | IDO1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,780 nM (2.78 μM) |
| Comparator Or Baseline | Epacadostat: IC₅₀ = 10–72 nM (reported range across recombinant human IDO1 assays) |
| Quantified Difference | Target compound is approximately 39- to 278-fold less potent than epacadostat in enzymatic assays |
| Conditions | Recombinant human IDO1 expressed in E. coli; L-tryptophan substrate; kynurenine production readout |
Why This Matters
Defines the compound's potency bracket for IDO1, preventing misapplication in experiments requiring high-potency IDO1 blockade while validating its use as a moderate-affinity probe.
- [1] BindingDB. BDBM50253296 (CHEMBL4079351). Affinity Data: IC50 = 2.78E+3 nM for human IDO1 expressed in E. coli BL21(DE3). View Source
- [2] BindingDB BDBM50126143; MedChemExpress. Epacadostat (INCB 024360) IC50 = 10–72 nM (recombinant human IDO1). View Source
